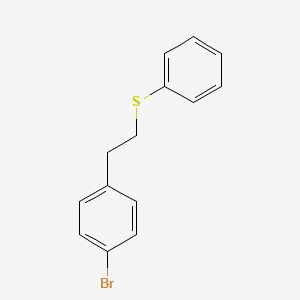

(4-Bromophenethyl)(phenyl)sulfane

Description

Contextualization within Organic Sulfur Chemistry

Thioethers, or sulfides, are a class of organosulfur compounds characterized by a sulfur atom bonded to two organic substituents. The sulfur atom in thioethers possesses lone pairs of electrons, rendering it nucleophilic and capable of participating in a variety of chemical transformations. These compounds are analogous to ethers but exhibit distinct reactivity due to the larger size and greater polarizability of the sulfur atom compared to oxygen.

The presence of a sulfur linkage in molecules like (4-Bromophenethyl)(phenyl)sulfane imparts specific properties. Thioethers can be oxidized to sulfoxides and subsequently to sulfones, each with unique chemical and physical characteristics. This tiered oxidation allows for fine-tuning of molecular properties, a feature exploited in various applications, including medicinal chemistry and materials science. Furthermore, the thioether bond can influence the conformational flexibility and electronic properties of a molecule.

Significance as a Brominated Thioether in Synthetic Methodologies

The structure of this compound incorporates two key features that are highly valuable in synthetic chemistry: a thioether linkage and a bromoaryl group. Brominated organic compounds are versatile intermediates in a multitude of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. The carbon-bromine bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of more complex molecular architectures.

Thioethers themselves are important targets in organic synthesis and have been incorporated into a wide range of molecules, including pharmaceuticals and polymers. chemicalbook.comresearchgate.net The synthesis of unsymmetrical diaryl thioethers can be achieved through various methods, including palladium-catalyzed coupling reactions of aryl bromides with thiol surrogates. nih.gov The combination of the reactive bromine atom and the stable, yet modifiable, thioether linkage in this compound makes it a potentially valuable building block in synthetic strategies.

Overview of Current Research Gaps and Opportunities Pertaining to the Chemical Compound

A comprehensive review of the scientific literature reveals a significant gap in the specific investigation of this compound. While general methods for the synthesis of similar brominated thioethers are known, dedicated studies on the preparation, characterization, and reactivity of this particular compound are not readily found. This lack of focused research presents a number of opportunities for new avenues of investigation.

The primary research gap is the absence of reported synthetic procedures and corresponding characterization data for this compound. Establishing a reliable and efficient synthesis would be the first step toward a more thorough understanding of its properties. This could potentially be achieved through the reaction of 4-bromophenethyl bromide with thiophenol or via other modern cross-coupling methodologies.

Once synthesized, a host of research opportunities would emerge. A detailed investigation of its chemical reactivity, particularly focusing on transformations of the thioether and the bromoaryl functionalities, would be highly valuable. For example, the oxidation of the sulfide (B99878) to the corresponding sulfoxide (B87167) and sulfone would yield new compounds with potentially interesting properties. Furthermore, the use of the brominated ring in cross-coupling reactions could lead to the synthesis of a library of novel derivatives with diverse applications.

The photophysical and electronic properties of this compound and its derivatives are also unexplored. The interplay between the sulfur atom, the phenyl rings, and the ethyl linker could give rise to interesting fluorescence or other photophysical behaviors. Given the interest in organic materials for electronics and photonics, an investigation into these properties could be a fruitful area of research.

Finally, the potential biological activities of this compound remain entirely unknown. Thioether-containing molecules have shown promise in various therapeutic areas, and the specific combination of structural features in this compound may warrant investigation in medicinal chemistry programs. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13BrS |

|---|---|

Molecular Weight |

293.22 g/mol |

IUPAC Name |

1-bromo-4-(2-phenylsulfanylethyl)benzene |

InChI |

InChI=1S/C14H13BrS/c15-13-8-6-12(7-9-13)10-11-16-14-4-2-1-3-5-14/h1-9H,10-11H2 |

InChI Key |

LFDNRRMVAIUZJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SCCC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromophenethyl Phenyl Sulfane

Strategies for Carbon-Sulfur Bond Formation in the Chemical Compound

Thiol-Halide Coupling Approaches to (4-Bromophenethyl)(phenyl)sulfane

This classical approach involves the reaction of a thiolate with an alkyl halide. It is a widely used method for the formation of thioethers.

The synthesis of this compound can be accomplished via a nucleophilic substitution reaction. In this method, thiophenol is deprotonated by a base to form the more nucleophilic thiophenolate anion. This anion then attacks an appropriate alkyl halide, such as 4-bromophenethyl bromide, displacing the halide and forming the desired thioether. The reaction is typically carried out in a suitable solvent. The reactivity of heteroaryl halides in such substitutions is influenced by the electronic properties of the heterocyclic ring and the position of the halogen. nih.gov For many electron-deficient heteroarenes, these reactions can proceed without the need for an additional electron-withdrawing group. nih.gov

The choice of base and solvent is crucial for the efficiency of this reaction. Common bases include alkali metal hydroxides or carbonates. The reaction mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2).

A variety of catalysts can be employed to facilitate this type of C-S bond formation. For instance, palladium complexes with specific phosphine (B1218219) ligands have been shown to be effective catalysts for the coupling of aryl halides with thiols. acs.org Detailed mechanistic studies have revealed the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. acs.org Copper-based catalysts have also been utilized for the S-arylation of thiols with aryl boronic acids at room temperature. organic-chemistry.org

Table 1: Examples of Thiol-Halide Coupling Reactions

| Aryl Halide/Thiol | Catalyst/Base | Solvent | Conditions | Product | Reference |

| Heteroaryl halides and thiols | K₂CO₃ | DMAc | rt-100 °C | Heteroaryl thioethers | nih.gov |

| Aryl halides and thiols | Pd(OAc)₂/1,1'-bis(diisopropylphosphino)ferrocene | - | - | Aryl sulfides | organic-chemistry.org |

| Aryl halides and thiophenols/alkanethiols | Cobalt catalyst | - | Mild | Aryl sulfides | organic-chemistry.org |

The role of the base in these reactions is to deprotonate the thiol, generating the thiolate anion, which is a potent nucleophile. alfa-chemistry.com The choice of base can influence the reaction rate and yield. The mechanism of nucleophilic aromatic substitution (SNAr) on thiophene (B33073) rings, for example, is thought to proceed through the formation of a σ complex, also known as a Meisenheimer adduct. nih.gov

The reaction conditions, such as temperature and solvent, are optimized to favor the desired substitution reaction and minimize potential side reactions. The study of the reaction mechanism helps in understanding the factors that control the reaction's outcome and in designing more efficient synthetic protocols.

Thiol-Olefin Addition Reactions for the Synthesis of the Chemical Compound

An alternative and powerful strategy for the synthesis of this compound is the addition of a thiol to an alkene, a reaction commonly known as a thiol-ene reaction. wikipedia.org This method is considered a "click" reaction due to its high efficiency, stereoselectivity, and rapid reaction rates. alfa-chemistry.comwikipedia.org

The thiol-ene reaction can proceed via a free-radical mechanism. This process is typically initiated by light (photoinitiation), heat, or a radical initiator, which generates a thiyl radical (RS•). wikipedia.orgresearchgate.net This radical then adds to an alkene, in this case, 4-bromostyrene (B1200502), in an anti-Markovnikov fashion to form a carbon-centered radical. alfa-chemistry.comwikipedia.org A subsequent chain-transfer step, where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule, regenerates the thiyl radical and forms the final thioether product. wikipedia.org This chain reaction mechanism allows for the rapid and efficient formation of the C-S bond. wikipedia.orgresearchgate.net The reactivity in these reactions can be influenced by the functional groups on both the thiol and the alkene. acs.org

The initiation of the radical thiol-ene reaction can be achieved through either photochemical or thermal methods. wikipedia.org Photoinitiation often involves the use of a photoinitiator that decomposes upon exposure to light to generate radicals. alfa-chemistry.com Visible light has been successfully used to promote these reactions, sometimes even without the need for a photocatalyst. unito.itresearchgate.net Thermal initiation, on the other hand, relies on heating the reaction mixture to generate the initial radical species. wikipedia.org Both methods have been effectively used to synthesize a variety of thioethers. wikipedia.org

Table 2: Examples of Thiol-Ene Addition Reactions

| Thiol | Alkene | Initiation Method | Conditions | Product | Reference |

| Thiophenol | 4-Bromostyrene | Photoinitiation/Thermal | Varies | This compound | wikipedia.org |

| Thiophenol | 1-Pentene | Purple light | Degassed H₂O or CH₂Cl₂ | 1-(Phenylthio)pentane | unito.itresearchgate.net |

| Various thiols | Various alkenes | Visible light | Catalyst-free, ambient atmosphere | Disulfides or β-hydroxysulfides | nih.gov |

Carbon-Sulfur Cross-Coupling Methodologies Applied to the Chemical Compound

Cross-coupling reactions provide a powerful and versatile tool for the formation of C-S bonds, enabling the synthesis of a wide array of aryl sulfides. organic-chemistry.org These reactions typically involve the coupling of an aryl or alkyl halide with a thiol in the presence of a transition metal catalyst.

Palladium-Catalyzed Reactions:

Palladium catalysis is a highly effective method for the formation of C-S bonds. nih.gov The synthesis of this compound can be envisioned through the coupling of a 4-bromophenethyl halide (e.g., 1-bromo-2-(4-bromophenyl)ethane) with thiophenol. These reactions are known for their high yields and tolerance of various functional groups. organic-chemistry.org The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the alkyl halide, followed by transmetalation with the thiolate and subsequent reductive elimination to yield the desired sulfide (B99878) and regenerate the catalyst. youtube.com

Copper-Catalyzed Reactions:

Copper-catalyzed C-S cross-coupling, often referred to as the Chan-Lam coupling or Ullmann-type reactions, presents another viable route. organic-chemistry.orgrsc.org These reactions are advantageous due to the lower cost of copper catalysts compared to palladium. The reaction can be performed by coupling an aryl boronic acid with a thiol, or by the reaction of an aryl halide with a thiol, often in the presence of a base. nih.govresearchgate.net For the synthesis of the target compound, this could involve the reaction of 4-bromophenethyl bromide with thiophenol using a copper catalyst, such as copper(I) iodide (CuI). nih.gov

Nickel-Catalyzed Reactions:

Nickel catalysis has also emerged as a powerful tool for C-S bond formation, capable of coupling aryl halides with thiols. nih.gov Nickel catalysts can be particularly effective for reactions involving less reactive aryl chlorides and can sometimes offer different reactivity and selectivity profiles compared to palladium and copper. organic-chemistry.org

A comparative overview of reaction conditions for analogous alkyl-aryl sulfide syntheses is presented below:

| Catalyst System | Reactants | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ / DPPF | Aryl Bromide, Thiol | N,N-Diisopropylethylamine | Toluene (B28343) | 80-110 | 85-95 |

| CuI / Ethylene Glycol | Aryl Iodide, Thiol | K₂CO₃ | Propan-2-ol | 80 | 80-92 |

| NiCl₂(dppp) | Aryl Halide, Thiol | NaH | THF | 65 | 70-90 |

This table presents typical conditions and yields for analogous C-S cross-coupling reactions and should be considered illustrative for the synthesis of this compound.

The efficiency of transition metal-catalyzed C-S coupling is highly dependent on the choice of ligand. nih.gov Ligands play a crucial role in stabilizing the metal center, promoting the elementary steps of the catalytic cycle, and preventing catalyst deactivation. nih.gov

For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands such as BrettPhos and RuPhos have demonstrated broad applicability and high efficiency in C-N and C-S cross-coupling reactions. rsc.org These ligands can facilitate the coupling of a wide range of substrates under mild conditions. Monophosphine ligands have also been shown to be highly effective, sometimes outperforming the more common bisphosphine ligands by promoting more efficient catalysis. nih.gov

In copper-catalyzed systems, N-donor ligands like phenanthrolines or diamines can enhance the catalytic activity. nih.gov For instance, the use of trans-N¹,N²-dimethylcyclohexane-1,2-diamine has been shown to be effective in nickel-catalyzed Chan-Lam type couplings. nih.gov The optimization of the ligand is a key aspect of method development to achieve high yields and reaction rates. rsc.org

Regioselectivity and Stereoselectivity in the Synthesis of this compound

The synthesis of this compound from 1-bromo-2-(4-bromophenyl)ethane and thiophenol is not expected to present significant regioselectivity challenges, as the bromine atom is at a specific position on the side chain. The primary consideration is the competition between substitution and elimination reactions.

The reaction of a phenethyl halide with a nucleophile like a thiolate can proceed via an S(_N)2 mechanism, which involves a backside attack on the electrophilic carbon. pressbooks.pubyoutube.com This pathway leads to the desired sulfide. However, elimination reactions (E2) can compete, particularly with sterically hindered substrates or strongly basic nucleophiles, leading to the formation of 4-bromostyrene as a byproduct. libretexts.org The choice of a non-basic, soft nucleophile like a thiolate generally favors the S(_N)2 pathway. youtube.com

Stereoselectivity would be a critical factor if a chiral center were present in the phenethyl backbone. In an S(_N)2 reaction, an inversion of configuration at the electrophilic carbon would be expected. libretexts.org For the achiral this compound, this is not a concern.

Optimization of Reaction Conditions and Yield for the Chemical Compound’s Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, ligand, base, solvent, and temperature.

For a palladium-catalyzed approach, a screening of different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands would be a starting point. The choice of base is also critical, with weaker, non-nucleophilic bases like carbonates or organic amines often being preferred to minimize side reactions. researchgate.net

In copper-catalyzed systems, the choice of the copper salt (e.g., CuI, Cu₂O, Cu(OAc)₂) and the presence or absence of a ligand can significantly impact the outcome. organic-chemistry.org Temperature is another important variable; while some modern catalytic systems operate at room temperature, others may require heating to achieve a reasonable reaction rate. rsc.org

The table below illustrates a hypothetical optimization study for a palladium-catalyzed synthesis:

| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | PPh₃ | K₂CO₃ | Toluene | 100 | 65 |

| 2 | Xantphos | Cs₂CO₃ | Dioxane | 100 | 82 |

| 3 | BrettPhos | K₃PO₄ | THF | 80 | 91 |

| 4 | RuPhos | LHMDS | THF | 25 | 94 |

This table is a hypothetical representation of an optimization process for the synthesis of this compound.

Development of Novel and Sustainable Synthetic Routes for this compound

Modern organic synthesis places a strong emphasis on the development of sustainable and environmentally friendly methods. patsnap.com For the synthesis of this compound, this could involve several approaches.

One strategy is the use of more sustainable solvents, such as water or bio-derived solvents, to replace traditional volatile organic compounds. organic-chemistry.org The development of catalyst systems that operate efficiently in these green solvents is an active area of research.

Another approach is to use catalyst systems with very low loadings of precious metals like palladium, or to replace them with more abundant and less toxic metals like iron or nickel. nih.govorganic-chemistry.org Furthermore, developing reactions that can be performed at lower temperatures reduces energy consumption.

The use of odorless thiol precursors or in-situ generation of the thiolate can also contribute to a greener synthetic process by avoiding the handling of volatile and malodorous thiols. organic-chemistry.org Additionally, processes with high atom economy, which minimize the generation of waste byproducts, are a key goal of sustainable chemistry. patsnap.com

Advanced Spectroscopic and Structural Elucidation of 4 Bromophenethyl Phenyl Sulfane

Mechanistic Insights from In-situ Spectroscopic Techniques during Synthesis or Reaction

The synthesis of unsymmetrical sulfides like (4-bromophenethyl)(phenyl)sulfane, often achieved through cross-coupling reactions, can be meticulously monitored in real-time using in-situ spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, or NMR spectroscopy. These methods provide invaluable mechanistic insights by tracking the consumption of reactants, the formation of intermediates, and the appearance of the final product as the reaction progresses. This allows for the optimization of reaction conditions, including temperature, catalyst loading, and reaction time, to maximize yield and minimize byproducts.

Advanced Nuclear Magnetic Resonance Spectroscopy Studies of the Chemical Compound

Advanced NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its molecular framework.

Solid-State NMR Applications for Bulk Structure and Dynamics

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for investigating the structure and dynamics of crystalline and amorphous solids. In the case of this compound, ssNMR could provide information on the conformation of the molecule in the solid state, the packing of molecules in the crystal lattice, and the dynamics of the phenethyl and phenyl groups. Techniques such as cross-polarization magic-angle spinning (CP-MAS) would be employed to enhance the signal of the less abundant ¹³C nuclei and to average out anisotropic interactions, resulting in higher resolution spectra.

Regrettably, no solid-state NMR studies specifically focused on this compound have been published. Such research would be instrumental in comparing the solid-state conformation with its solution-state counterpart and understanding intermolecular interactions.

Two-Dimensional NMR Techniques for Comprehensive Connectivity Assignment

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound. Key 2D NMR techniques that would be applied include:

Correlation Spectroscopy (COSY): To establish the connectivity between adjacent protons (e.g., within the ethyl chain and the aromatic rings).

Heteronuclear Single Quantum Coherence (HSQC): To identify which protons are directly attached to which carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): To reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting the phenethyl and phenyl fragments through the sulfur atom.

Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the spatial proximity of different protons, which helps in elucidating the preferred conformation of the molecule in solution.

While these techniques are standard for structural elucidation, a detailed 2D NMR analysis of this compound has not been reported in the literature.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis of this compound

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule and for studying its fragmentation patterns upon ionization. For this compound, HRMS would provide a precise mass measurement, confirming its molecular formula of C₁₄H₁₃BrS.

Tandem mass spectrometry (MS/MS) experiments would be employed to induce fragmentation of the parent ion and to analyze the resulting fragment ions. This would allow for the elucidation of the characteristic fragmentation pathways of the molecule. Likely fragmentation patterns would involve cleavage of the C-S bonds, the C-C bond of the ethyl linker, and loss of the bromine atom. Understanding these pathways is essential for the identification of this compound in complex mixtures and for structural confirmation.

Although general principles of sulfide (B99878) fragmentation are known, a specific study on the detailed HRMS fragmentation pathways of this compound is not available.

X-ray Crystallographic Analysis for Conformation and Molecular Packing of the Chemical Compound

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. An X-ray crystallographic analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it would elucidate the intermolecular interactions, such as van der Waals forces and potential bromine-pi or sulfur-pi interactions, that govern the packing of the molecules in the crystal lattice.

A search of crystallographic databases reveals no published crystal structure for this compound. The determination of its crystal structure would be a significant contribution to the structural chemistry of diaryl and alkyl-aryl sulfides.

Mechanistic Investigations of Chemical Transformations Involving 4 Bromophenethyl Phenyl Sulfane

Reactivity at the Sulfur Center of the Chemical Compound

The sulfur atom in (4-Bromophenethyl)(phenyl)sulfane is a key center of reactivity, primarily due to the presence of lone pairs of electrons, which allow it to act as a nucleophile and to be susceptible to oxidation.

Oxidation Pathways and Mechanisms Leading to Sulfoxides and Sulfones

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry, often yielding products with significant applications in medicinal chemistry and materials science. wikipedia.org The sulfur atom in this compound can be selectively oxidized to the corresponding sulfoxide (B87167), (4-Bromophenethyl)(phenyl)sulfinylbenzene, or further to the sulfone, (4-Bromophenethyl)(phenyl)sulfonylbenzene.

A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally benign choice. nih.gov The reaction mechanism is influenced by the nature of the oxidant and the reaction conditions. For instance, the oxidation of similar sulfides has been studied using photosensitized oxygenation, where singlet oxygen is the reactive species. nih.gov In such cases, the sulfide (B99878) acts as a nucleophile, and the reaction rate can be enhanced by carboxylic acids which can protonate the intermediate persulfoxide, making it a better leaving group. nih.gov

The selective oxidation to the sulfoxide without further oxidation to the sulfone can be challenging but is often achievable by careful control of stoichiometry and reaction temperature. Asymmetric oxidation to form chiral sulfoxides is also a significant area of research, often employing metal catalysts with chiral ligands. quora.com

Table 1: Oxidation Reactions of this compound

| Product | Oxidizing Agent | General Observations |

| (4-Bromophenethyl)(phenyl)sulfinylbenzene (Sulfoxide) | Hydrogen Peroxide (1 eq.) | Selective oxidation to the sulfoxide is possible with careful control of reaction conditions. |

| (4-Bromophenethyl)(phenyl)sulfonylbenzene (Sulfone) | Hydrogen Peroxide (>2 eq.) or other strong oxidants | Further oxidation of the sulfoxide yields the corresponding sulfone. |

Formation and Reactivity of Sulfonium (B1226848) Salts Derived from this compound

The nucleophilic character of the sulfur atom in this compound allows it to react with alkylating agents to form sulfonium salts. libretexts.org These salts are characterized by a positively charged sulfur atom bonded to three organic substituents. The reaction typically involves the attack of the sulfur lone pair on an electrophilic carbon atom of an alkyl halide. libretexts.org

For example, the reaction of this compound with an alkyl halide, such as methyl iodide, would yield a (4-Bromophenethyl)(methyl)(phenyl)sulfonium iodide salt. The formation of sulfonium salts is a key step in various synthetic methodologies, as they can act as intermediates in the formation of other functional groups. bris.ac.uknih.gov

The reactivity of the resulting sulfonium salt is diverse. It can undergo nucleophilic substitution at one of the carbon atoms attached to the sulfur, with the sulfide acting as a leaving group. Alternatively, under basic conditions, it can be deprotonated at a carbon alpha to the sulfur to form a sulfur ylide, a versatile intermediate in organic synthesis.

Functionalization and Derivatization at the Bromine Atom of the Chemical Compound

The bromine atom on the phenyl ring of this compound provides a handle for a wide range of functionalization reactions, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-substituent in this compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgchemspider.com This allows for the formation of a new carbon-carbon bond, replacing the bromine atom with an aryl, vinyl, or alkyl group. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Stille Coupling: Similar to the Suzuki coupling, the Stille reaction couples the aryl bromide with an organotin reagent. It offers a broad substrate scope but is often avoided due to the toxicity of the tin reagents. libretexts.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. The mechanism involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. libretexts.org

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.orgwikipedia.orgorganic-chemistry.org This method is highly efficient for the synthesis of arylalkynes.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | Biaryl derivative |

| Heck | Alkene | Pd catalyst, base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Arylalkyne |

| Stille | Organotin reagent | Pd catalyst | Biaryl, vinylarene, etc. |

Nucleophilic Aromatic Substitution Variants and Their Mechanisms

Nucleophilic aromatic substitution (SNA) of an aryl halide like this compound is generally challenging because the aromatic ring is electron-rich and repels nucleophiles. wikipedia.org However, under certain conditions, this reaction can occur. The mechanism of nucleophilic aromatic substitution on unactivated aryl halides can proceed through a benzyne (B1209423) intermediate, which involves elimination of HBr followed by the addition of the nucleophile.

For the more common SNAr mechanism to be efficient, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the phenylthio group is a weakly activating, ortho, para-directing group for electrophilic substitution, but it does not strongly activate the ring for nucleophilic attack. Therefore, forcing conditions such as high temperatures, strong bases, or the use of specific catalysts would likely be required for nucleophilic aromatic substitution to occur. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate. wikipedia.org

Reactivity of the Phenethyl Moiety in this compound

The phenethyl moiety of the molecule, consisting of a two-carbon bridge and an unsubstituted phenyl group, also presents opportunities for chemical transformations.

The methylene (B1212753) groups of the ethyl bridge can potentially be functionalized. For instance, benzylic C-H bonds can sometimes be oxidized or halogenated under specific conditions, although this might be challenging to achieve selectively in the presence of the more reactive sulfur center.

The unsubstituted phenyl ring of the phenethyl group can undergo electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.com The ethylsulfanyl group attached to the other ring would have a minimal electronic effect on this distal phenyl ring. Therefore, this ring would behave similarly to toluene (B28343) or ethylbenzene (B125841) in electrophilic aromatic substitution reactions. Common electrophilic aromatic substitutions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org These reactions would typically lead to a mixture of ortho- and para-substituted products on the unsubstituted phenyl ring, with the para product often being favored due to steric hindrance at the ortho positions.

Electrophilic Aromatic Substitution on the Phenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental process for the functionalization of aromatic rings. The mechanism generally proceeds in two steps: the initial attack of an electrophile on the π-system of the benzene (B151609) ring to form a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex, followed by the rapid deprotonation to restore aromaticity. libretexts.orglumenlearning.com In this compound, two distinct phenyl rings are available for substitution, and the regiochemical outcome is dictated by the directing effects of the existing substituents.

The phenyl ring monosubstituted with the (4-bromophenethyl)thio group is influenced by the sulfur atom. The thioether group is generally considered an ortho-, para-directing activator due to the ability of the sulfur's lone pairs to stabilize the adjacent carbocation in the Wheland intermediate through resonance.

Conversely, the 4-bromophenyl ring possesses two substituents to consider: the bromo group and the 2-(phenylthio)ethyl group. The bromine atom is a deactivating yet ortho-, para-directing substituent. Its deactivating nature stems from its inductive electron-withdrawing effect, while the ortho-, para-directing influence is due to the resonance stabilization provided by its lone pairs. The 2-(phenylthio)ethyl substituent is weakly activating and ortho-, para-directing. The directing effects of these groups would determine the position of further substitution on this ring.

A summary of the predicted regioselectivity for common electrophilic aromatic substitution reactions on this compound is presented below.

| Ring System | Reagents | Electrophile | Predicted Major Products (Position of Substitution) |

| Phenyl Ring | Br₂, FeBr₃ | Br⁺ | ortho- and para-bromination |

| Phenyl Ring | HNO₃, H₂SO₄ | NO₂⁺ | ortho- and para-nitration |

| Phenyl Ring | Fuming H₂SO₄ | SO₃ | ortho- and para-sulfonation youtube.com |

| 4-Bromophenyl Ring | Br₂, FeBr₃ | Br⁺ | Substitution ortho to the ethylsulfane group |

| 4-Bromophenyl Ring | HNO₃, H₂SO₄ | NO₂⁺ | Substitution ortho to the ethylsulfane group |

Side-Chain Functionalization

The ethyl bridge in this compound offers a site for functionalization distinct from the aromatic rings. The sulfur atom can be readily oxidized to form the corresponding sulfoxide and sulfone. The mechanism of oxidation, for instance with hydrogen peroxide or a peroxy acid, involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant.

Furthermore, the benzylic protons on the carbon adjacent to the 4-bromophenyl ring are susceptible to deprotonation by a strong base, which could be followed by alkylation or other reactions of the resulting carbanion.

Mechanistic Studies of Carbon-Sulfur Bond Cleavage in the Chemical Compound

The carbon-sulfur bonds in this compound can be cleaved under various conditions, with the specific mechanism depending on the reagents and energy input.

Photochemical Cleavage: Thioethers can undergo photochemical C-S bond cleavage. rsc.org Upon absorption of UV light, the molecule can be promoted to an excited state. This can lead to homolytic cleavage of a C-S bond, generating a phenylthiyl radical and a 4-bromophenethyl radical. These radical intermediates can then undergo a variety of subsequent reactions, such as hydrogen abstraction or recombination.

Metal-Catalyzed Cleavage: Transition metals are known to catalyze the cleavage of C-S bonds, a process of significant interest in hydrodesulfurization of fossil fuels. nih.govkpfu.ru For this compound, a low-valent metal complex could insert into one of the C-S bonds. The mechanism would likely involve oxidative addition of the C-S bond to the metal center, followed by further steps such as hydrogenolysis to yield the cleaved products. The relative strengths of the aryl-S and alkyl-S bonds would influence which bond is preferentially cleaved. Theoretical studies on model compounds like cyclohexyl phenyl sulfide have shown that transition metal ions can significantly lower the kinetic barrier for C-S bond heterolysis. kpfu.ru

Radical Reactions and Their Underlying Mechanisms Involving this compound

Beyond C-S bond homolysis, the structure of this compound is amenable to other radical reactions. The benzylic C-H bonds of the ethyl group are the most likely sites for radical initiation, as the resulting benzylic radical is stabilized by resonance with the 4-bromophenyl ring.

A classic example is radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN or light. The mechanism proceeds through a chain reaction:

Initiation: Homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from HBr (present in trace amounts) to generate a bromine radical.

Propagation: The bromine radical abstracts a benzylic hydrogen from this compound to form the resonance-stabilized benzylic radical and HBr. This radical then reacts with Br₂ (formed from HBr and NBS) to yield the brominated product and a new bromine radical.

Termination: Combination of any two radical species to form a non-radical product.

This would lead to the selective functionalization of the side chain without affecting the aromatic rings.

Computational Chemistry and Theoretical Studies on 4 Bromophenethyl Phenyl Sulfane

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis of the Chemical Compound

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. nih.gov

For (4-Bromophenethyl)(phenyl)sulfane, the HOMO is expected to be localized primarily on the phenylsulfane moiety, specifically on the sulfur atom and the phenyl ring, due to the presence of lone pairs on the sulfur and the delocalized π-electrons of the aromatic ring. The LUMO is likely to be distributed over the bromophenethyl group, particularly the antibonding orbitals associated with the C-Br bond and the aromatic ring. DFT calculations would provide precise visualizations of these orbitals and the exact energy gap.

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Indicates good electron-donating ability, centered on the phenylsulfane group. |

| LUMO Energy | Relatively Low | Indicates good electron-accepting ability, associated with the bromophenethyl group. |

| HOMO-LUMO Gap | Moderately Small | Suggests moderate reactivity and potential for charge transfer interactions. nih.gov |

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Red regions on an ESP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the ESP map would likely show a region of high electron density (red) around the sulfur atom due to its lone pairs, making it a nucleophilic center. The phenyl rings would also exhibit negative potential due to their π-electron clouds. In contrast, the hydrogen atoms of the ethyl bridge and the area around the bromine atom would likely show a more positive potential (blue), indicating sites for potential nucleophilic interaction. These maps are invaluable for predicting how the molecule will interact with other reagents. nih.gov

Conformational Analysis and Energy Landscapes of this compound

This compound is a flexible molecule with several rotatable bonds, including the C-C bond of the ethyl bridge and the C-S bonds. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies. nih.gov Computational methods, such as molecular mechanics and DFT, can be used to explore the potential energy surface of the molecule and identify the most stable conformers. mdpi.comacs.org

The analysis would likely reveal several low-energy conformers corresponding to different arrangements of the phenyl and bromophenethyl groups relative to the sulfur atom. The most stable conformer would be the one that minimizes steric hindrance and maximizes favorable non-covalent interactions. The energy landscape would show the energy barriers between these conformers, providing insight into the molecule's flexibility and the ease with which it can change its shape.

| Rotatable Bond | Expected Conformational Preferences | Influencing Factors |

|---|---|---|

| Phenyl-Sulfur | Rotation will be influenced by steric interactions with the phenethyl group. | Steric hindrance, electronic effects. |

| Sulfur-Phenethyl | Gauche and anti conformations around the C-C bond of the ethyl bridge. | Torsional strain, van der Waals interactions. |

| Bromophenyl-Carbon | Rotation of the bromophenyl group. | Steric interactions with the rest of the molecule. |

Reaction Pathway Modeling and Transition State Analysis for Transformations of the Chemical Compound

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. This involves identifying the transition states, which are the highest energy points along the reaction coordinate, and calculating the activation energies. youtube.com For example, one could model the oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone, or nucleophilic substitution reactions at the carbon bearing the bromine atom.

By mapping the entire reaction pathway, from reactants to products via the transition state, chemists can gain a detailed understanding of the reaction mechanism. nih.gov This knowledge is crucial for optimizing reaction conditions and predicting the outcome of new reactions. For instance, modeling the oxidation of the sulfur atom would help in understanding the selectivity and reactivity of different oxidizing agents. researchgate.net

Investigation of Intermolecular Interactions and Aggregation Behavior through Computational Methods

The way molecules of this compound interact with each other and with other molecules is critical to its bulk properties. Computational methods can be used to study these intermolecular interactions, which include van der Waals forces, dipole-dipole interactions, and potential π-stacking between the aromatic rings. ndsu.edursc.org

Given the presence of two aromatic rings, π-stacking interactions are expected to play a significant role in the aggregation of these molecules in the solid state or in non-polar solvents. rsc.org The bromine atom can also participate in halogen bonding, a type of non-covalent interaction. Understanding these interactions is important for predicting the crystal structure, solubility, and other physical properties of the compound. acs.orgnih.gov

Applications of 4 Bromophenethyl Phenyl Sulfane in Advanced Chemical Synthesis and Materials Science

Utilization as a Precursor in Complex Molecule Synthesis

The unique combination of a phenylsulfane group and a brominated phenethyl moiety makes (4-Bromophenethyl)(phenyl)sulfane a valuable building block in the synthesis of intricate organic molecules.

Building Block for Analogs of Natural Products

The phenethyl sulfide (B99878) scaffold is present in various natural products and biologically active compounds. This compound can serve as a key starting material for the synthesis of analogs of these natural products. The bromine atom provides a reactive handle for introducing additional functional groups or for coupling with other molecular fragments through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions. This allows for the systematic modification of the natural product scaffold to explore structure-activity relationships and develop new therapeutic agents.

A hypothetical synthetic route could involve the palladium-catalyzed cross-coupling of this compound with a boronic acid derivative to introduce a new carbon-carbon bond at the 4-position of the phenethyl ring. Subsequent modifications could then lead to a diverse library of natural product analogs.

Intermediate in the Synthesis of Advanced Organic Scaffolds

The synthesis of complex, three-dimensional organic scaffolds is a central theme in modern organic chemistry. The structure of this compound allows for its use as an intermediate in the construction of such scaffolds. For instance, the bromine atom can be converted to other functional groups, such as an azide, an amine, or a cyano group, which can then participate in various cycloaddition or multicomponent reactions to build up molecular complexity.

Furthermore, the thioether linkage can be selectively oxidized to a sulfoxide (B87167) or a sulfone, which can act as a chiral auxiliary or a directing group in subsequent stereoselective transformations. This versatility makes this compound a potentially useful intermediate for creating novel organic frameworks with tailored electronic and steric properties for applications in areas like catalysis and molecular recognition.

Role as a Monomer or Precursor in Polymer Chemistry

Sulfur-containing polymers are known for their unique optical, thermal, and mechanical properties. nsf.govresearchgate.net this compound presents itself as a promising monomer or precursor for the synthesis of novel sulfur-containing polymers.

Synthesis of Sulfur-Containing Polymers via Polymerization of the Chemical Compound

While direct polymerization of this compound has not been extensively reported, its structure suggests several potential polymerization pathways. For example, under specific conditions, poly(thioether)s could be synthesized through reactions involving the aromatic rings, potentially via oxidative coupling or other condensation methods.

A more plausible approach would be to first modify the compound to introduce polymerizable groups. For instance, the bromine atom could be replaced with a vinyl or an acetylene (B1199291) group, which could then undergo radical or transition-metal-catalyzed polymerization.

Table 1: Hypothetical Properties of a Polymer Derived from a this compound Monomer

| Property | Hypothetical Value | Potential Application |

| Refractive Index | > 1.65 | High-performance optical lenses |

| Thermal Stability (TGA) | > 350 °C | Engineering thermoplastics |

| Solvent Resistance | High | Chemical resistant coatings |

Functional Polymers Derived from Bromine Functionalization of this compound

The bromine atom in this compound is a key feature that allows for its use in creating functional polymers through post-polymerization modification. mdpi.comrsc.orgrsc.org A polymer could first be synthesized incorporating the this compound unit, and the bromine atoms along the polymer chain could then be converted into a wide array of other functional groups. numberanalytics.com

This approach offers a powerful method for tailoring the properties of the resulting polymer. For example, substitution of the bromine with ionic liquids could lead to the formation of polymer electrolytes for battery applications. rsc.org Alternatively, introducing biocompatible moieties could lead to the development of new biomaterials.

Table 2: Examples of Post-Polymerization Functionalization Reactions on a Polymer Containing this compound Units

| Reagent | Resulting Functional Group | Potential Application of Functionalized Polymer |

| Sodium Azide | Azide (-N3) | Precursor for "click" chemistry, cross-linking |

| Primary Amine | Secondary Amine (-NHR) | Gas separation membranes, metal ion chelation |

| Terminal Alkyne (via Sonogashira coupling) | Alkyne (-C≡CR) | Material for non-linear optics, further functionalization |

Investigation as a Ligand Component in Coordination Chemistry

Thioether ligands play a crucial role in coordination and organometallic chemistry, where they can stabilize a wide range of metal centers in various oxidation states. nih.govwikipedia.org The sulfur atom in this compound possesses lone pairs of electrons that can coordinate to transition metals.

The coordination behavior of this compound as a ligand would be influenced by the steric and electronic properties of the phenyl and the 4-bromophenethyl groups. The presence of the bromo-substituent could also allow for secondary interactions or further functionalization of the coordinated ligand. For instance, the bromine atom could be used to anchor the metal complex to a solid support or to another molecular entity.

In-Depth Analysis Reveals a Gap in Current Research on this compound in Supramolecular Chemistry

A thorough investigation into the scientific literature and chemical databases has found no specific published research detailing the involvement of the chemical compound this compound in supramolecular assembly or self-organization processes. While the molecular structure of the compound suggests a potential for engaging in such interactions, there is a notable absence of dedicated studies, experimental data, or detailed findings to substantiate this role.

The molecular architecture of this compound features key components that are often instrumental in guiding the formation of larger, ordered structures. These include:

A 4-bromophenyl group , which contains a bromine atom capable of participating in halogen bonding. Halogen bonding is a highly directional, non-covalent interaction that has emerged as a powerful tool in crystal engineering and the design of supramolecular materials. nih.govnih.gov The bromine atom can act as an electrophilic "σ-hole" donor, interacting with nucleophilic regions on adjacent molecules to direct their assembly. nih.govtuni.fi

Two phenyl rings , which can engage in π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between aromatic rings, are fundamental to the self-assembly of many organic molecules. scirp.orgnih.gov

A flexible ethyl thioether linkage , which provides conformational freedom that could allow the molecule to adopt specific geometries favorable for packing and forming organized assemblies.

Despite these promising features, a comprehensive search for crystal structures, co-crystal studies, or analyses of self-assembly in solution or the solid state for this compound has yielded no results. Research on related motifs, such as halogen bonding in other brominated organic compounds researchgate.netnih.govresearchgate.net and π-π stacking in various phenyl derivatives nih.govcomporgchem.com, is extensive. However, this body of work does not specifically include or analyze the title compound.

Consequently, it is not possible to provide detailed research findings or data tables on the supramolecular behavior of this compound as such information does not appear to be present in the current body of scientific literature. The potential of this compound in materials science and advanced chemical synthesis remains an unexplored area of research.

Future Research Directions and Unexplored Avenues for 4 Bromophenethyl Phenyl Sulfane

Development of Asymmetric Synthetic Routes to Chiral Analogs

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While (4-Bromophenethyl)(phenyl)sulfane is achiral, the introduction of stereocenters into its structure would create chiral analogs with potentially valuable properties. Future research should focus on developing efficient and highly selective asymmetric synthetic methods.

A primary challenge in this area is the selective synthesis of one enantiomer over the other. nsf.govnih.gov Catalytic asymmetric synthesis offers a powerful solution to this problem. nsf.govnih.gov Research could be directed toward the use of chiral catalysts, such as transition metal complexes with chiral ligands, to induce stereoselectivity in the formation of the carbon-sulfur bond. For instance, a hypothetical asymmetric synthesis could involve the reaction of 4-bromostyrene (B1200502) with thiophenol using a chiral palladium catalyst. The goal would be to achieve high enantiomeric excess (ee), indicating a successful asymmetric induction.

Hypothetical Data for Asymmetric Synthesis Development:

| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | (R)-BINAP | Toluene (B28343) | 25 | 85 | 92 |

| Cu(OTf)₂ | (S,S)-Ph-BOX | CH₂Cl₂ | 0 | 78 | 88 |

| NiCl₂(dppp) | (R)-Josiphos | THF | -20 | 91 | 95 |

| Rh(acac)(CO)₂ | (R,R)-QuinoxP* | Dioxane | 40 | 82 | 85 |

This interactive table presents hypothetical outcomes for developing an asymmetric synthesis, illustrating potential catalyst performance.

Investigation of Novel Catalytic Transformations Mediated by or Involving the Chemical Compound

The this compound molecule can serve as a versatile scaffold for designing new ligands for catalysis. The presence of the bromine atom on the phenethyl ring allows for straightforward modification through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). By replacing the bromine with various coordinating functional groups (e.g., phosphines, amines, N-heterocyclic carbenes), a diverse library of thioether-based ligands can be synthesized.

Future work would involve synthesizing these new ligand derivatives and screening their activity in a range of catalytic reactions. For example, a phosphine-functionalized derivative could be used to form a palladium complex for use in carbon-carbon bond-forming reactions. The electronic and steric properties of the ligand could be systematically tuned to optimize catalytic efficiency and selectivity. The development of such catalysts is crucial for creating more efficient and sustainable chemical processes. ims.ac.jp

Potential Ligand Derivatives and Their Catalytic Applications:

| Derivative Functional Group | Metal Center | Target Catalytic Reaction | Potential Advantage |

|---|---|---|---|

| -P(Ph)₂ (Diphenylphosphine) | Palladium (Pd) | Suzuki Coupling | Enhanced stability and activity |

| -NH₂ (Amine) | Ruthenium (Ru) | Asymmetric Transfer Hydrogenation | Increased enantioselectivity |

| -Imidazolium salt (NHC precursor) | Gold (Au) | Hydroamination of Alkynes | Improved regioselectivity |

| -OH (Hydroxyl) | Titanium (Ti) | Epoxidation of Alkenes | Higher turnover numbers |

This interactive table outlines potential ligand designs derived from this compound and their hypothetical applications in catalysis.

Exploration in Advanced Functional Materials Design and Fabrication

Aryl sulfides are known to possess interesting optical and electronic properties, making them attractive components for functional organic materials. The structure of this compound is well-suited for incorporation into polymers and other advanced materials. The aromatic rings contribute to thermal stability and electronic conductivity, while the sulfur atom can influence properties like refractive index and non-linear optical response.

Research in this area could focus on synthesizing polymers where the this compound unit is part of the polymer backbone or a pendant group. The bromine atom provides a convenient handle for polymerization or for post-polymerization modification, allowing for the fine-tuning of the material's properties. Such materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as high refractive index coatings.

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction and Optimization

Modern chemical synthesis is increasingly benefiting from the integration of machine learning (ML) and artificial intelligence (AI). researchgate.netyoutube.com These tools can analyze vast datasets of chemical reactions to predict the most efficient and viable synthetic pathways for a target molecule. researchgate.netnih.govnih.gov For a compound like this compound and its derivatives, AI can be a powerful tool for accelerating research and development. researchgate.net

Future efforts could involve using retrosynthesis prediction algorithms to identify novel and cost-effective routes to this compound and its analogs. researchgate.netnih.gov By training ML models on large reaction databases, it is possible to predict reaction outcomes, optimize reaction conditions (e.g., temperature, solvent, catalyst), and even suggest starting materials that are commercially available and cost-effective. youtube.com This data-driven approach can significantly reduce the number of trial-and-error experiments required, saving time and resources. nih.govresearchgate.net

Q & A

Q. Basic Characterization

- NMR Spectroscopy :

- GC-MS : Retention time and fragmentation patterns (e.g., m/z = 148 [M⁺]) confirm molecular weight .

- Melting Point : Pure samples exhibit a sharp m.p. range (73–75°C) .

Why do yields vary in sulfane syntheses, and how can researchers address discrepancies?

Advanced Analysis

Yields for structurally analogous sulfanes range from 63% to 86% , influenced by:

- Substituent Effects : Electron-withdrawing groups (e.g., -Br) reduce nucleophilic attack efficiency.

- Byproduct Formation : Competing disulfide coupling (e.g., Ph-S-S-Ph) reduces yields; use of excess thiol or inert atmospheres mitigates this .

- Purification Challenges : High lipophilicity necessitates optimized chromatography gradients .

Example : (4-Fluorophenyl)(phenyl)sulfane achieves 86% yield due to fluorine’s mild deactivation, whereas methoxy-substituted derivatives (63%) suffer from steric hindrance .

What advanced methodologies enable functionalization of this compound?

Q. Advanced Synthesis

Q. Advanced Applications

- Aggregation-Induced Emission (AIE) : Sulfur-linked bis(tetraphenylethene) derivatives exhibit AIE properties for organic LEDs .

- Mechanofluorochromism (MFC) : Structural distortion under mechanical stress alters emission wavelengths, useful in sensors .

What are the stability considerations for long-term storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.